molecular formula C20H22N6O2S B2868001 N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 941941-69-1

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2868001
CAS No.: 941941-69-1
M. Wt: 410.5
InChI Key: BQPGXCIDTUUFMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceuticals and biologically active compounds. These include a pyrazolo[3,4-d]pyrimidine ring, which is a type of purine , and a benzofuran moiety, which is a fused ring system containing a benzene and a furan ring.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring systems and functional groups. The pyrazolo[3,4-d]pyrimidine ring system is a type of purine, which consists of a pyrimidine ring fused with an imidazole ring . The benzofuran is a fused ring system containing a benzene and a furan ring.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis Techniques : The compound is part of the pyrazolo[3,4-d]pyrimidine class, for which synthesis techniques have been developed, including high-temperature glycosylation processes. These processes are employed to create ribonucleosides tested for biological activities against viruses and tumor cells. Some analogs showed significant activity against measles in vitro and exhibited moderate antitumor activity against L1210 and P388 leukemia (Petrie et al., 1985) SourceSource.

Anticancer and Anti-Inflammatory Properties

  • Anticancer Agents : Novel derivatives of pyrazolo[3,4-d]pyrimidinones have been synthesized and evaluated for their anticancer properties. Such studies emphasize the compound's potential as a scaffold for developing anticancer agents, with some derivatives showing promising results against cancer cell lines (Rahmouni et al., 2016) SourceSource.

  • Anti-Inflammatory and Analgesic Agents : The synthesis of novel compounds derived from the pyrazolo[3,4-d]pyrimidine class, including benzofuran derivatives, has been explored for their anti-inflammatory and analgesic properties. Some synthesized molecules demonstrated significant COX-2 inhibitory activity, with potential for development into therapeutic agents (Abu‐Hashem et al., 2020) SourceSourceSource.

Antiviral Activities

  • Anti-Influenza Virus Activity : Benzamide-based 5-aminopyrazoles and their derivatives have shown remarkable activity against the influenza A virus (subtype H5N1), suggesting their potential use in treating avian influenza. This indicates the compound's relevance in the synthesis of antiviral agents (Hebishy et al., 2020) SourceSource.

Antibacterial and Antitubercular Properties

  • Mycobacterium Tuberculosis DNA GyrB Inhibition : A series of molecules derived from the benzofuran and benzo[d]isothiazole classes have been designed and evaluated for their ability to inhibit Mycobacterium tuberculosis DNA GyrB, showcasing the potential for developing new antitubercular drugs (Reddy et al., 2014) SourceSource.

Properties

IUPAC Name

N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2S/c1-12(2)23-17-14-11-22-26(18(14)25-20(24-17)29-3)9-8-21-19(27)16-10-13-6-4-5-7-15(13)28-16/h4-7,10-12H,8-9H2,1-3H3,(H,21,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPGXCIDTUUFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.